molecular formula C7H15ClN2O2S B1378855 N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride CAS No. 1423024-85-4

N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride

Cat. No. B1378855
M. Wt: 226.73 g/mol
InChI Key: MQIMNLXWIBSENL-UHFFFAOYSA-N
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Description

“N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride” is a chemical compound also known as CPSS or NUCC-390. It belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry for their pharmacological properties .


Synthesis Analysis

The synthesis of sulfonamide compounds like “N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride” involves various chemical reactions . The review on sulfonamides’ synthesis and their applications in medicinal chemistry provides a detailed overview of the synthetic strategies used .


Molecular Structure Analysis

The molecular structure of “N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride” can be represented by the formula C7H15ClN2O2S . The compound’s molecular weight is 226.72 .

Scientific Research Applications

Sulfonamides in Therapeutic Applications

Antitumor and Antiglaucoma Agents

Sulfonamides have been recognized for their significant antitumor activity, with research highlighting the development of novel sulfonamides that show promise as selective antiglaucoma drugs and antitumor agents. Their mechanism involves targeting carbonic anhydrase isoforms that are associated with tumor growth and intraocular pressure regulation (Carta, Scozzafava, & Supuran, 2012); (Gulcin & Taslimi, 2018).

Antibacterial Properties

Sulfonamides were among the first antimicrobial agents used in medicine. Their role has expanded to address a range of bacterial infections, showcasing the versatility and importance of sulfonamide-based drugs in combating microbial resistance (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Environmental Impacts and Applications

Presence in the Environment

The widespread use of sulfonamides in agriculture and veterinary medicine has led to their presence in the environment, with potential impacts on microbial populations and human health. Efforts to understand and mitigate these impacts are critical for maintaining ecological balance and reducing the risk of antibiotic resistance (Mathews & Reinhold, 2013).

Pharmaceutical and Medicinal Significance

The versatility of sulfur-containing motifs, including sulfonamides, in drug development is highlighted by their incorporation into a wide range of therapeutic agents. This underscores their significance in medicinal chemistry and the potential for developing new drugs with enhanced efficacy and reduced toxicity (Zhao, Rakesh, Ravidar, Fang, & Qin, 2018).

properties

IUPAC Name

N-cyclopropylpyrrolidine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c10-12(11,9-6-1-2-6)7-3-4-8-5-7;/h6-9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIMNLXWIBSENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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